molecular formula C9H8N2O4 B2606777 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 21228-43-3

7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Número de catálogo B2606777
Número CAS: 21228-43-3
Peso molecular: 208.173
Clave InChI: QKXGFMXLKHZJOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (7-NBDO) is a synthetic chemical compound that belongs to the family of benzoxazepines. 7-NBDO has a wide range of applications in scientific research, ranging from biochemical and physiological studies to lab experiments. It is a colorless, crystalline solid that is highly soluble in water and alcohol. 7-NBDO has been used in many studies due to its ability to bind to a variety of proteins, receptors, and enzymes, allowing for a better understanding of their structure and function.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

  • 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is used as an intermediate in synthesizing various pharmacologically active compounds. For instance, it has been used in the synthesis of antianxiety agents, particularly as a key intermediate in creating 5-aryl-1,5-dihydro-2H-1,4-benzodiazepin-2-ones with potent antipentylenetetrazole activity (Ogata, Matsumoto, & Hirose, 1977).
  • It has also facilitated the development of new methods for synthesizing 4,5-dihydro-1,4-benzothiazepin-3(2H)-one derivatives, highlighting its utility in creating novel chemical structures (Volovnenko et al., 2011).

Chemical Transformations and Characterization

  • The nitration of derivatives like 2,3,4,5-tetrahydro-1H-3-benzazepine results in 7-nitro derivatives, which can undergo further chemical transformations. This illustrates the compound's role in complex chemical synthesis processes (Pecherer, Sunbury, & Brossi, 1971).
  • In another example, 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, a related compound, undergoes interesting reactions like mixed anhydride formation and reduction, leading to complex pentacyclic structures (Ilaš et al., 2008).

Pharmacological Properties

  • Derivatives of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one have been investigated for their pharmacological properties. For instance, 3-amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives display various effects such as anxiolytic and anticonvulsant, attributed to their interaction with specific receptors (Andronati et al., 2002).

Innovative Synthesis Techniques

  • Innovative synthesis methods involving 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one derivatives have been developed. For example, a new approach for the synthesis of chiral 7-ring O- and N-heterocycles using a one-pot nitro-Michael-cyclization tandem reaction was developed, highlighting the compound's versatility in creating complex structures (Rohlmann, Daniliuc, & Mancheño, 2013).

Application in Novel Drug Synthesis

  • The compound is key in the synthesis of benzodiazepine derivatives, which are widely used as anxiolytics. This underlines its importance in the pharmaceutical industry, particularly in the creation of compounds like diazepam (Lyukshenko, Nikitin, & Morozhenko, 2019).

Propiedades

IUPAC Name

7-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9-7-5-6(11(13)14)1-2-8(7)15-4-3-10-9/h1-2,5H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXGFMXLKHZJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Synthesis routes and methods

Procedure details

To 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (30.34 g, 190 mmol) in conc. sulfuric acid (600 ml) at 0° C. was added potassium nitrate (20.82 g, 206 mmol) portionwise. The mixture was stirred for 20 minutes at 0° C. and then for 4 h at room temperature. The mixture was poured onto ice (21) and the solids were collected by filtration. The solids were taken up in hot ethyl acetate and then cooled to yield the title compound (8.79 g, 22%), MS m/z 209 [M+H]+.
Quantity
30.34 g
Type
reactant
Reaction Step One
Quantity
20.82 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
22%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.